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Compound of Interest

Compound Name: Fgfr4-IN-5

Cat. No.: B8180469 Get Quote

For Immediate Release

This whitepaper provides a comprehensive technical overview of Fgfr4-IN-5, a potent and

selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is

intended for researchers, scientists, and drug development professionals interested in the

chemical properties, mechanism of action, and therapeutic potential of this compound,

particularly in the context of hepatocellular carcinoma (HCC).

Chemical Properties and IUPAC Name
Fgfr4-IN-5 is a small molecule inhibitor characterized by the following properties:
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Property Value

IUPAC Name

N-[(3R)-1-[6-[2,6-dichloro-3,5-dimethoxy-

phenyl]-8-methyl-7-oxo-pyrrolo[2,3-d]pyrimidin-

2-yl]pyrrolidin-3-yl]prop-2-enamide

Molecular Formula C23H23Cl2N5O5

Molecular Weight 520.37 g/mol

SMILES

CN1C2=NC(N[C@@H]3COC[C@@H]3NC(C=

C)=O)=NC=C2C=C(C4=C(Cl)C(OC)=CC(OC)=

C4Cl)C1=O

CAS Number 1628793-01-0

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action
Fgfr4-IN-5 is a selective and covalent inhibitor of FGFR4. It exerts its therapeutic effect by

irreversibly binding to a specific cysteine residue within the ATP-binding pocket of the FGFR4

kinase domain. This covalent modification blocks the receptor's kinase activity, thereby

inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.

The primary signaling cascade inhibited by Fgfr4-IN-5 is the FGFR4 pathway, which, upon

activation by its ligand FGF19, triggers downstream pathways including the RAS-RAF-MEK-

ERK (MAPK) and PI3K-Akt signaling cascades.[1] By blocking these pathways, Fgfr4-IN-5
effectively suppresses tumor growth and induces apoptosis in FGFR4-driven cancers.

Below is a diagram illustrating the FGFR4 signaling pathway and the point of intervention by

Fgfr4-IN-5.
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FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-5.
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Quantitative Data
The following tables summarize the key quantitative data for Fgfr4-IN-5, demonstrating its

potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

Target IC50 (nM)

FGFR4 6.5[2][3]

FGFR1 >1000

FGFR2 >1000

FGFR3 >1000

Table 2: In Vivo Pharmacokinetics in Preclinical Models[2][3]

Species
Dose
(mg/kg,
oral)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Oral
Bioavailabil
ity (%)

Mouse 10 423 2 1890 20

Rat 10 588 4 3450 12

Cynomolgus

Monkey
10 2820 6 25600 27

Table 3: In Vivo Efficacy in a Hep3B Orthotopic Xenograft Model[2][3]

Treatment Group Dose Dosing Schedule
Tumor Growth
Inhibition (%ΔT/
ΔC)

Vehicle Control - - -

Fgfr4-IN-5 100 mg/kg Twice daily
Strong antitumor

activity
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Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and

further investigation.

In Vitro Kinase Inhibition Assay (Omnia® Kinase Assay)
Reagents and Materials: Recombinant human FGFR kinases, ATP, appropriate peptide

substrate (e.g., Sov-2), and Omnia® Kinase Assay reagents (Invitrogen).

Procedure: a. Prepare a serial dilution of Fgfr4-IN-5 in DMSO. b. In a 384-well plate, add the

kinase, peptide substrate, and the diluted inhibitor. c. Initiate the reaction by adding ATP. d.

Incubate the plate at 30°C for the recommended time. e. Stop the reaction and measure the

fluorescence intensity using a microplate reader. f. Calculate the IC50 values by fitting the

dose-response data to a four-parameter logistic equation.

Western Blot Analysis of pFGFR4 Inhibition in Cells
Cell Culture: Culture FGFR4-dependent cancer cell lines (e.g., HuH-7, Hep3B) in appropriate

media.

Treatment: Treat cells with varying concentrations of Fgfr4-IN-5 for a specified duration.

Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate

the membrane with primary antibodies against pFGFR4 (Tyr642) and total FGFR4 overnight

at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies. d.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

e. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
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In Vivo Antitumor Efficacy in an Orthotopic
Hepatocellular Carcinoma (HCC) Xenograft Model

Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

Tumor Cell Implantation: Surgically implant human HCC cells (e.g., Hep3B) into the liver of

the mice.

Treatment: a. Once tumors are established, randomize the mice into treatment and control

groups. b. Administer Fgfr4-IN-5 orally (e.g., by gavage) at the desired dose and schedule.

c. The control group receives the vehicle solution.

Tumor Monitoring: Monitor tumor growth over time using a suitable imaging modality (e.g.,

bioluminescence imaging or ultrasound).

Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and

measure their weight and volume. Calculate the tumor growth inhibition (%ΔT/ΔC).

Ethical Considerations: All animal experiments must be conducted in accordance with

approved institutional animal care and use committee (IACUC) protocols.

Below is a workflow diagram for the in vivo efficacy study.
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Workflow for In Vivo Antitumor Efficacy Study.
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Conclusion
Fgfr4-IN-5 is a highly potent and selective covalent inhibitor of FGFR4 with demonstrated in

vitro and in vivo antitumor activity in models of hepatocellular carcinoma. Its favorable

pharmacokinetic profile and significant efficacy in preclinical models make it a promising

candidate for further development as a targeted therapy for FGFR4-driven cancers. This

technical guide provides a foundational resource for researchers to further explore the

therapeutic potential of Fgfr4-IN-5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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